

Spectroscopic Profile of 3-Bromoquinolin-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Bromoquinolin-5-amine**

Cat. No.: **B599866**

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **3-Bromoquinolin-5-amine**, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Introduction

3-Bromoquinolin-5-amine is a substituted quinoline derivative with significant potential in medicinal chemistry. The precise characterization of this compound is crucial for its application in the synthesis of novel therapeutic agents. This guide outlines the expected spectroscopic data based on the analysis of structurally related compounds and provides standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for **3-Bromoquinolin-5-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of **3-Bromoquinolin-5-amine**.

Table 1: Predicted ^1H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~8.80	d	~2.5	H-2
~8.40	d	~2.5	H-4
~7.60	dd	~8.5, 7.0	H-7
~7.30	d	~8.5	H-8
~6.80	d	~7.0	H-6
~5.50	br s	-	-NH ₂

Table 2: Predicted ^{13}C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~152	C-2
~148	C-8a
~145	C-5
~135	C-4
~130	C-7
~128	C-4a
~120	C-3
~115	C-6
~110	C-8

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium, Sharp (doublet)	N-H stretch (asymmetric & symmetric)
3100 - 3000	Medium	C-H stretch (aromatic)
1620 - 1580	Strong	N-H bend (scissoring)
1580 - 1450	Medium to Strong	C=C and C=N stretch (aromatic ring)
1350 - 1250	Medium	C-N stretch
~830	Strong	C-H bend (out-of-plane)
~750	Strong	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and elemental composition of the compound.

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
222/224	~100 / ~98	[M] ⁺ / [M+2] ⁺ (presence of Bromine)
195/197	Variable	[M-HCN] ⁺
143	Variable	[M-Br] ⁺
116	Variable	[C ₈ H ₆ N] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **3-Bromoquinolin-5-amine** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer. For ¹H NMR, 16-32 scans are typically sufficient. For ¹³C NMR, a greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.
- Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy

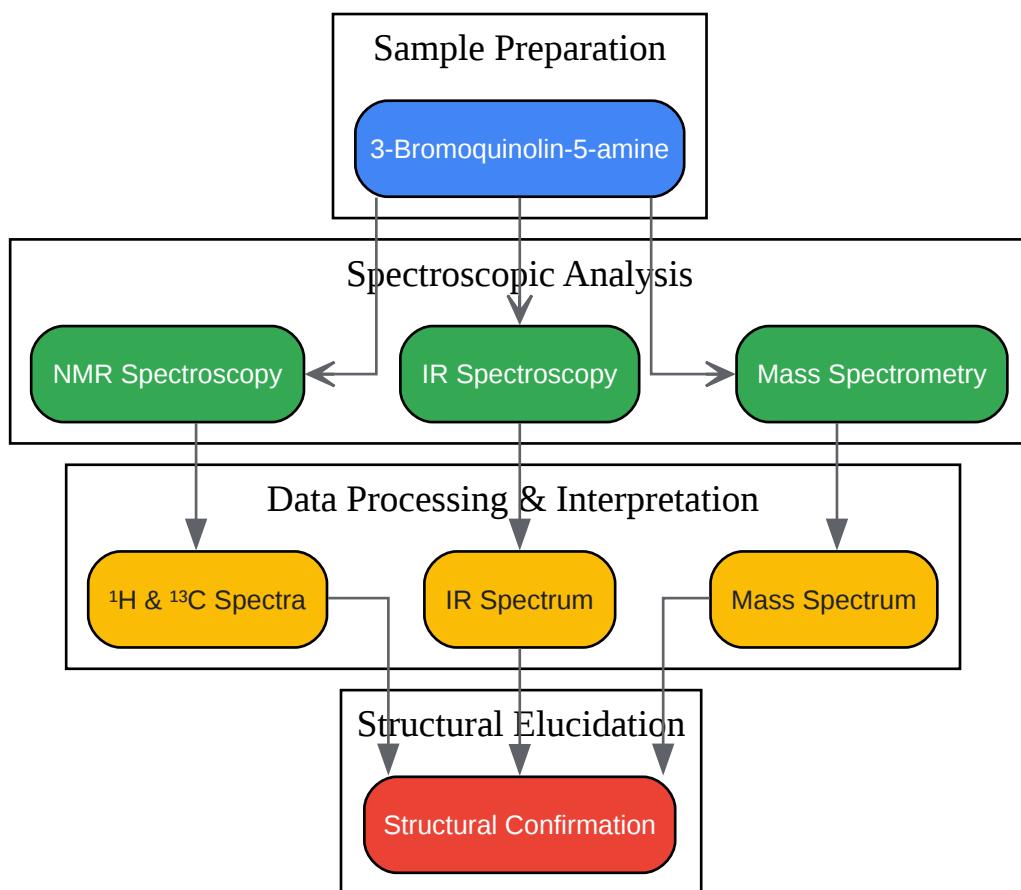
- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹.
- Data Processing: Identify and label the characteristic absorption peaks.

Mass Spectrometry

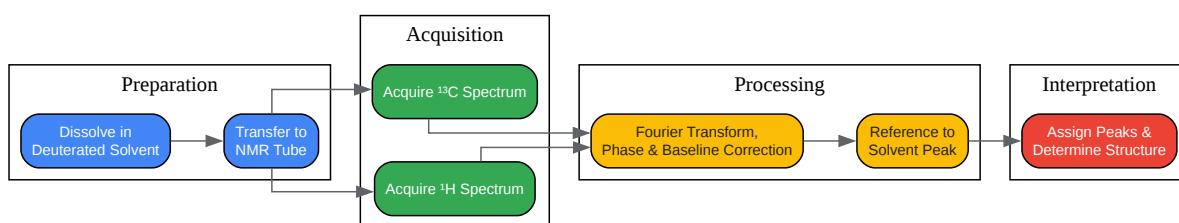
- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition: Acquire the mass spectrum over a mass range that includes the expected molecular ion peaks.
- Data Analysis: Identify the molecular ion peaks and characteristic fragment ions. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br) should be clearly visible.

Visualized Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of **3-Bromoquinolin-5-amine**.

[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.

[Click to download full resolution via product page](#)

Detailed workflow for NMR analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromoquinolin-5-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b599866#spectroscopic-data-of-3-bromoquinolin-5-amine-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com